molecular formula C5H13NO B13483411 [(2R)-2-methoxypropyl](methyl)amine CAS No. 1084976-69-1

[(2R)-2-methoxypropyl](methyl)amine

Cat. No.: B13483411
CAS No.: 1084976-69-1
M. Wt: 103.16 g/mol
InChI Key: ARJYMGOQJFRJEF-RXMQYKEDSA-N
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Description

(2R)-2-methoxypropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to the second carbon of a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxypropylamine can be achieved through several methods. One common approach involves the reaction of 2-methoxypropyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:

CH3OCH2CH2Cl+CH3NH2CH3OCH2CH2NHCH3+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} CH3​OCH2​CH2​Cl+CH3​NH2​→CH3​OCH2​CH2​NHCH3​+HCl

This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-methoxypropylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methoxypropylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form substituted amines.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Acylation: Acyl chlorides and bases are typically used in these reactions.

Major Products Formed

The major products formed from these reactions include substituted amines, oxides, reduced amines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-methoxypropylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

(2R)-2-methoxypropylamine can be compared with other similar compounds such as:

    Methylamine: A simpler amine with a single methyl group attached to the nitrogen.

    Ethylamine: An amine with an ethyl group attached to the nitrogen.

    Propylamine: An amine with a propyl group attached to the nitrogen.

The uniqueness of (2R)-2-methoxypropylamine lies in the presence of the methoxy group, which can influence its reactivity and interactions compared to other amines.

Properties

CAS No.

1084976-69-1

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-2-methoxy-N-methylpropan-1-amine

InChI

InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3/t5-/m1/s1

InChI Key

ARJYMGOQJFRJEF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CNC)OC

Canonical SMILES

CC(CNC)OC

Origin of Product

United States

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